molecular structure and reactivity profile of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole
molecular structure and reactivity profile of 4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Structure, Reactivity, and Synthetic Utility in Medicinal Chemistry
Part 1: Executive Summary & Molecular Identity
4-(2-chloroethyl)-1-ethyl-1H-pyrazole is a specialized heterocyclic intermediate used primarily as a "linker scaffold" in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike simple pyrazoles, this molecule possesses a dual-functional architecture: an electron-rich aromatic core (pyrazole) providing hydrolytic stability and dipole interactions, and an electrophilic side chain (2-chloroethyl) acting as a precise attachment point for nucleophilic pharmacophores.
It is frequently employed in the development of kinase inhibitors, GPCR ligands, and agrochemicals where the pyrazole ring serves as a bioisostere for phenyl or heteroaryl rings, improving aqueous solubility and metabolic stability.
Key Identifiers:
-
CAS Number: 1249134-41-5 (1-ethyl analog); Note: 438475-37-7 refers to the 1H-unsubstituted parent.
-
Molecular Formula:
[1] -
Molecular Weight: 158.63 g/mol [1]
-
SMILES: CCN1C=C(CCCl)C=N1
Part 2: Electronic Structure & Reactivity Analysis
To utilize this molecule effectively, researchers must understand the electronic push-pull dynamics between the ring and the alkyl chloride tail.
1. The Pyrazole Ring (Scaffold)
The 1-ethyl-1H-pyrazole core is an aromatic system.[2] The N1 nitrogen (ethyl-substituted) contributes its lone pair to the
-
Implication: The N2 nitrogen can participate in hydrogen bonding within a receptor pocket but is generally not nucleophilic enough to cause intermolecular polymerization with the chloroethyl tail under standard storage conditions.
2. The 2-Chloroethyl "Warhead"
The C4-position of the pyrazole is attached to an ethyl chloride chain.
-
Primary Reactivity (
): The carbon-chlorine bond is polarized. The primary carbon is unhindered, making it an excellent substrate for displacement by amines, thiols, or alkoxides. -
Elimination Risk (
): Under strongly basic conditions (e.g., -BuOK), the molecule risks dehydrohalogenation to form the corresponding vinyl pyrazole (4-vinyl-1-ethyl-1H-pyrazole). This is a common impurity pathway.
3. Reactivity Visualization
The following diagram maps the reactivity nodes of the molecule.
Figure 1: Reactivity profile highlighting the electrophilic susceptibility of the chloroethyl tail versus the basicity of the pyrazole ring.
Part 3: Synthetic Protocol & Purification[3]
The most robust synthesis involves the chlorination of the alcohol precursor, 2-(1-ethyl-1H-pyrazol-4-yl)ethanol . Direct alkylation of 4-(2-chloroethyl)-1H-pyrazole is discouraged due to the formation of regioisomeric mixtures (N1 vs N2 alkylation) which are difficult to separate.
Protocol: Chlorination via Thionyl Chloride (
)
Objective: Convert the hydroxyl group to a chloride while maintaining the integrity of the pyrazole ring.
Reagents:
-
Precursor: 2-(1-ethyl-1H-pyrazol-4-yl)ethanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (
) -
Catalyst: DMF (catalytic drops, optional)
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with the alcohol precursor and anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Addition: Add
dropwise via an addition funnel.-
Critical Control Point: The reaction releases
and gas. Ensure proper venting through a scrubber (NaOH trap). Exotherms must be controlled to prevent vinyl impurity formation.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexane) or LC-MS. The alcohol spot (
) should disappear, replaced by the chloride ( ). -
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly quench with saturated aqueous
. Caution: Vigorous effervescence. -
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, wash with brine, and dry over anhydrous
.[3]
-
-
Purification:
-
Concentrate in vacuo.
-
The residue is typically a yellow/orange oil. If high purity is required (>98%), perform flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
-
Physical Data for Verification:
| Property | Value | Notes |
|---|---|---|
| Appearance | Pale yellow oil or low-melting solid | Darkens on storage (oxidation) |
| 1H NMR (
Part 4: Applications in Drug Discovery[6]
This molecule is a "building block" used to introduce the ethyl-pyrazole-ethyl motif.
1. Kinase Inhibitor Synthesis
Many ATP-competitive inhibitors require a solvent-exposed tail to improve solubility. The pyrazole nitrogen (N2) can form water-mediated hydrogen bonds, while the ethyl chain provides a flexible linker to a solubilizing amine (e.g., morpholine, piperazine).
-
Mechanism: The chloroethyl group undergoes displacement by the secondary amine of the solubilizing group.
2. Fragment-Based Drug Design (FBDD)
The pyrazole ring acts as a scaffold that holds the side chain in a specific vector. By varying the nucleophile reacting with the chloroethyl group, medicinal chemists can rapidly generate libraries of compounds to probe the "depth" of a receptor pocket.
Synthetic Workflow Diagram
Figure 2: From precursor to API: The central role of the chloroethyl-pyrazole intermediate.
Part 5: Safety & Genotoxicity Management
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B).
-
Genotoxicity Warning: As a primary alkyl chloride, this compound is a potential alkylating agent. It acts as a Potentially Genotoxic Impurity (PGI) or Mutagenic Impurity (MI) in the context of ICH M7 guidelines.
Handling Protocols:
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
Destruction: Excess alkyl chloride should be quenched chemically before disposal. A solution of varying nucleophiles (e.g., ethanolamine or thiosulfate) can be used to degrade the material into non-toxic adducts.
-
Trace Analysis: In final drug substances, this intermediate must be controlled to ppm levels (typically <10-20 ppm depending on daily dose). Analytical methods such as GC-MS or LC-MS/MS are required for trace detection.
References
-
Lyalin, B. V., et al. (2008).[5] Electrosynthesis of 4-chloro-substituted derivatives of pyrazole and its alkyl derivatives. Russian Journal of Electrochemistry. Retrieved from [Link]
- Ansari, A., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (Contextual grounding on pyrazole pharmacophores).
